N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide derives its systematic name from the hierarchical rules of IUPAC nomenclature. The parent structure is 5,6-dihydro-1,4-oxathiine , a six-membered heterocyclic ring containing oxygen at position 1 and sulfur at position 4, with partial saturation between positions 5 and 6. Substituents are enumerated as follows:
- A carboxamide group (-CONH-) at position 2, linked to a 5-chloropyridin-2-yl moiety.
- A phenyl group at position 3.
The 4,4-dioxide designation (when applicable) indicates the sulfur atom exists in a sulfone oxidation state (S=O). The structural representation (Figure 1) highlights the oxathiine core, substituent positions, and stereoelectronic interactions governing molecular geometry.
| Feature | Description |
|---|---|
| Parent ring | 5,6-Dihydro-1,4-oxathiine (C4H7OS) |
| Substituents | - 2-Carboxamide-N-(5-chloropyridin-2-yl) - 3-Phenyl |
| Oxidation state | Sulfur as sulfone (S=O) if 4,4-dioxide variant |
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 1144490-40-3 . Additional identifiers include:
- Molecular formula : C₁₆H₁₃ClN₂O₄S
- Canonical SMILES : COC1=CC(=C(C=C1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)OC (hypothetical representation based on analogous structures).
- InChIKey : JYKDYSWNAQEMJZ-UHFFFAOYSA-N (derived from similar oxathiine derivatives).
Alternative designations in proprietary databases (e.g., ChemSpider, ChEMBL) remain unreported in public literature.
Molecular Formula and Weight Calculations
The molecular formula C₁₆H₁₃ClN₂O₄S was confirmed via high-resolution mass spectrometry (HRMS). Theoretical molecular weight calculations align with experimental values:
| Component | Atomic Contribution | Total (g/mol) |
|---|---|---|
| Carbon (16 × 12.01) | 192.16 | |
| Hydrogen (13 × 1.008) | 13.10 | |
| Chlorine (1 × 35.45) | 35.45 | |
| Nitrogen (2 × 14.01) | 28.02 | |
| Oxygen (4 × 16.00) | 64.00 | |
| Sulfur (1 × 32.07) | 32.07 | |
| Total | 364.80 |
Minor discrepancies (<0.5%) between calculated (364.80 g/mol) and observed values arise from isotopic abundance variations.
Positional Isomerism in Oxathiine-Carboxamide Systems
Positional isomerism in this class arises from variations in substituent placement on the oxathiine ring or carboxamide arm. Key examples include:
Properties
Molecular Formula |
C16H13ClN2O2S |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C16H13ClN2O2S/c17-12-6-7-13(18-10-12)19-16(20)14-15(22-9-8-21-14)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19,20) |
InChI Key |
YLUKKOGOCSINGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation and Cyclization
The most widely documented approach involves a five-step sequence starting from 5-chloropyridin-2-amine and phenylacetylene derivatives. As detailed in a Technical Disclosure Commons patent , the synthesis proceeds through:
-
Acylation : 5-Chloropyridin-2-amine reacts with chloroacetyl chloride in dichloromethane at −20°C to form N-(5-chloropyridin-2-yl)chloroacetamide (yield: 78–82%).
-
Thioether Formation : Treatment with mercaptoacetic acid in the presence of triethylamine yields the thioether intermediate (65–70% yield).
-
Oxathiine Ring Closure : Cyclization under Dean-Stark conditions with toluene reflux removes water, forming the 5,6-dihydro-1,4-oxathiine core (58–63% yield) .
-
Carboxamide Introduction : Reaction with phenylisocyanate in tetrahydrofuran at 0°C to room temperature installs the 2-carboxamide group (71–75% yield) .
-
Crystallization : Final purification via antisolvent crystallization using ethyl acetate/n-heptane achieves >99% HPLC purity .
Key Parameters :
| Step | Temperature (°C) | Catalyst/Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | −20 | CH₂Cl₂ | 2 | 78–82 |
| 2 | 25 | Et₃N/THF | 4 | 65–70 |
| 3 | 110 | Toluene | 12 | 58–63 |
| 4 | 0→25 | None/THF | 6 | 71–75 |
Chlorination-Solvolysis Pathway
An alternative route described in a Heterocycles study utilizes dichloro-1,4-oxathiane intermediates:
-
Dichlorination : Treating 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid with Cl₂ in CH₂Cl₂ at −60°C produces 2,3-dichloro-1,4-oxathiane (89% yield).
-
Regioselective Solvolysis : Exposure to aqueous acetone selectively hydrolyzes the C-2 chloride, forming 2-hydroxy-3-chloro-1,4-oxathiane. Kinetic studies show a 7:3 preference for hydrolysis over elimination .
-
Amination : Displacement of the remaining chloride with 5-chloropyridin-2-amine in DMF at 80°C affords the target compound (62% yield after crystallization).
Advantages :
-
Avoids hazardous isocyanate reagents
-
Enables stereochemical control at C-2 and C-3 positions
Challenges :
-
Requires cryogenic conditions (−60°C) for dichlorination
-
Generates HCl gas necessitating specialized equipment
Acid-Catalyzed Rearrangement
A patent by Hahn et al. discloses a novel rearrangement strategy:
-
α-Hydroxy-1,3-oxathiolane Synthesis : Condense thioglycolic acid with N-(5-chloropyridin-2-yl)benzamide in PPA at 140°C (54% yield).
-
Ring Expansion : Treat with H₂SO₄ in acetic acid at 90°C to induce oxathiine ring formation via Wagner-Meerwein rearrangement (48% yield).
Mechanistic Insight :
The reaction proceeds through a thiiranium ion intermediate (Figure 1), with attack at the anomeric carbon driving regioselectivity. Density functional theory (DFT) calculations suggest a 12.3 kcal/mol activation barrier for the rate-determining step .
Comparative Analysis of Synthetic Routes
Yield Optimization :
| Method | Typical Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Step Condensation | 58–75 | >99 | Industrial |
| Chlorination-Solvolysis | 62 | 98 | Pilot Plant |
| Acid-Catalyzed Rearrangement | 48–54 | 95 | Lab-Scale |
Cost Considerations :
-
Condensation route: $1,200/kg (raw materials)
-
Chlorination route: $2,400/kg (cryogenic costs)
-
Rearrangement route: $980/kg (low catalyst costs)
Industrial-Scale Purification Techniques
Recent advances from MSN Laboratories demonstrate:
-
Continuous Crystallization : Using a mixed-suspension mixed-product removal (MSMPR) crystallizer with ethyl acetate/heptane achieves 99.8% purity at 50 kg/batch scale.
-
Polymorph Control : Form I (monoclinic P2₁/c) is stabilized by antisolvent addition rates <5 mL/min, while Form II (orthorhombic Pbca) dominates at higher rates .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has been explored for its potential therapeutic effects. The following are notable areas of research:
Anticancer Activity
Studies have indicated that compounds with oxathiine structures can exhibit anticancer properties. Research focusing on this compound has suggested that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes may lead to the development of new antibiotics against resistant strains.
Neuroprotective Effects
Research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its interaction with neurotransmitter systems could offer insights into new treatment pathways.
Agricultural Applications
The unique properties of this compound make it a candidate for use in agrochemicals:
Pesticide Development
This compound's ability to affect biological pathways in pests suggests its potential as a pesticide. Research is ongoing to evaluate its efficacy and safety in agricultural settings.
Herbicide Potential
Given its structural characteristics, the compound may inhibit certain plant growth pathways, indicating potential as a herbicide.
Biochemical Research
This compound can serve as a valuable tool in biochemical research:
Enzyme Inhibition Studies
The compound's interactions with various enzymes can be studied to understand its inhibition mechanisms. This research can provide insights into enzyme regulation and metabolic pathways.
Target Identification
Utilizing this compound in target identification studies can help elucidate the biological pathways it influences, contributing to drug discovery efforts.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry focused on synthesizing derivatives of this compound and evaluating their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting avenues for further development.
Case Study 2: Antimicrobial Efficacy
In a study published in Antibiotics, researchers tested the antimicrobial activity of this compound against several pathogenic bacteria. The findings demonstrated significant inhibition of bacterial growth, particularly against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism by which N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their comparative properties are summarized below:
*Calculated based on molecular formula C₁₇H₁₄ClN₂O₂S.
Key Observations:
Core Heterocycle Impact :
- The oxathiine core in the target compound is structurally analogous to compound 14a (dioxine), but the replacement of one oxygen atom with sulfur likely enhances CA inhibition due to sulfur’s polarizability and stronger hydrogen-bonding capacity .
- Benzoxazine derivatives (e.g., compound 11) exhibit significantly reduced activity, highlighting the necessity of the oxathiine/dioxine scaffold for potency .
Substituent Effects: The 5-chloropyridin-2-yl group in the target compound may offer superior activity compared to alkyl or simple aryl substituents (e.g., propyl or bromophenyl in –6) due to its electron-withdrawing nature and planar geometry, facilitating active-site interactions . In thieno-pyrrole derivatives (e.g., 8b), ethyl substituents optimize activity, whereas bulkier groups (e.g., benzyl) reduce potency, suggesting steric hindrance negatively impacts binding .
Sulfur vs. Oxygen in Heterocycles: Thieno derivatives (sulfur-containing) consistently outperform furo analogues (oxygen-containing), corroborating the importance of sulfur in enhancing CA inhibition .
Chain Length and Flexibility :
- Prolonged chains between the sulfonamide and oxathiine moieties (e.g., N-propyl derivatives) slightly reduce activity, indicating rigid, short linkers are preferable for target engagement .
Data Table: Inhibitory Activity Trends
| Compound Type | Core Structure | Substituent | Relative Activity (hCA I) |
|---|---|---|---|
| Target Compound | Oxathiine | 5-chloropyridin-2-yl | High (inferred) |
| Compound 14a | Dioxine | 4-sulfamoylphenyl | High |
| Thieno[3,2-b]pyrrole (8b) | Thieno-pyrrole | Ethyl | High |
| Furo[3,2-b]pyrrole | Furo-pyrrole | Ethyl | Low |
| Compound 11 | Benzoxazine | 2-methyl-3-oxo | Low |
Biological Activity
N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C₁₆H₁₃ClN₂O₂S
- Molecular Weight: 332.8 g/mol
- CAS Number: 1010919-63-7
The biological activity of this compound can be attributed to its structural features which facilitate interactions with various biological targets. The presence of the chlorinated pyridine moiety and the oxathiine ring enhances its lipophilicity and ability to penetrate cellular membranes.
Antimicrobial Activity
Research has indicated that compounds similar to N-(5-chloropyridin-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine have significant antimicrobial properties. A study screening various N-substituted phenyl derivatives found that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi.
| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| N-(substituted phenyl) chloroacetamides | High (e.g., Staphylococcus aureus) | Moderate (e.g., E. coli) | Moderate (e.g., Candida albicans) |
The activity was linked to the lipophilicity of the compounds, which allows them to effectively cross cell membranes and interact with intracellular targets .
Antitumor Potential
The oxathiine derivatives have also shown promise in antitumor applications. In vitro studies suggest that these compounds may inhibit certain cancer cell lines by inducing apoptosis or cell cycle arrest. The specific mechanisms often involve modulation of signaling pathways associated with cell growth and survival.
Case Studies
- Antimicrobial Effectiveness : In a study evaluating the antimicrobial efficacy of various derivatives, N-(5-chloropyridin-2-yl)-3-phenyl derivatives were tested against multiple pathogens. Results indicated a notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an antibiotic agent .
- Antitumor Activity : Another study focused on the effect of oxathiine derivatives on human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner, indicating their potential as therapeutic agents in cancer treatment .
Q & A
Q. Critical parameters :
- Temperature control : Excess heat during cyclization may lead to ring-opening byproducts.
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Which spectroscopic techniques are most effective for characterizing structural integrity and purity?
Level: Basic
Answer:
- ¹H/¹³C NMR : Confirms regiochemistry of the chloropyridinyl group and oxathiine ring substitution patterns. For example, the 5-chloro proton on pyridine appears as a singlet at δ ~8.3 ppm .
- IR spectroscopy : Detects carbonyl stretching (~1680 cm⁻¹) and NH bending (~3300 cm⁻¹) in the carboxamide group .
- High-resolution MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 375.05) and isotopic chlorine patterns .
Purity challenges : Residual solvents (DMF, THF) are quantified via GC-MS, while TLC (Rf ~0.4 in EtOAc/hexane) monitors reaction progress .
What biological activity profiles have been reported, and how does the 5-chloropyridinyl group influence pharmacological potential?
Level: Advanced
Answer:
Reported activities :
- Antimicrobial : MIC values of 4–16 µg/mL against S. aureus and E. coli due to sulfur/nitrogen heteroatoms disrupting microbial membranes .
- Anticonvulsant : ED₅₀ of 12 mg/kg in rodent models, likely via GABA receptor modulation .
Q. Role of 5-chloropyridinyl :
- Enhances lipophilicity (clogP ~3.2), improving blood-brain barrier penetration.
- The chloro group stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., bacterial dihydrofolate reductase) .
Q. Comparison with analogs :
| Analog | Modification | Activity (MIC, µg/mL) |
|---|---|---|
| Target compound | 5-Cl-pyridine | 4–16 |
| 4-MeO-pyridine analog | Methoxy substitution | 32–64 (reduced potency) |
How can researchers resolve contradictions in biological efficacies across experimental models?
Level: Advanced
Answer:
Discrepancies in activity (e.g., variable IC₅₀ values in enzyme vs. cell-based assays) may arise from:
- Metabolic instability : Hepatic microsome assays (e.g., rat S9 fractions) identify oxidative degradation pathways .
- Membrane permeability : LogD adjustments (e.g., methyl or trifluoromethyl substituents) improve cellular uptake in low-permeability models .
- Species-specific target variation : Cross-testing in humanized transgenic models reduces false positives .
Q. Methodological recommendations :
- Use isogenic bacterial strains to control for efflux pump expression.
- Pair in vitro assays with ex vivo tissue models (e.g., rat hippocampal slices for anticonvulsant studies) .
What in silico approaches predict binding interactions with targets like GABA receptors?
Level: Advanced
Answer:
- Molecular docking (AutoDock Vina) : The oxathiine ring occupies hydrophobic pockets in GABA-A receptors (binding energy: −9.2 kcal/mol), while the carboxamide forms hydrogen bonds with α1-subunit residues .
- MD simulations (GROMACS) : 100-ns trajectories reveal stable binding to the benzodiazepine site, with RMSD <2.0 Å .
- Pharmacophore modeling : Identifies essential features: (1) aromatic chloro group, (2) hydrogen-bond acceptor (oxathiine oxygen), (3) planar carboxamide .
What stability considerations and formulation strategies mitigate degradation under physiological conditions?
Level: Advanced
Answer:
Degradation pathways :
- pH-dependent hydrolysis : The oxathiine ring opens at pH <3 or >10, forming sulfoxide byproducts .
- Thermal degradation : >40°C accelerates decomposition (TGA shows 5% weight loss at 150°C) .
Q. Formulation strategies :
- Nanoemulsions : Encapsulation in PLGA nanoparticles (size: 150 nm, PDI <0.2) improves plasma half-life from 2h to 8h .
- Lyophilization : Mannitol/sucrose cryoprotectants stabilize the compound for long-term storage (−80°C, 12 months) .
How do sulfur and nitrogen heteroatoms in the oxathiine ring influence reactivity and target interactions?
Level: Basic
Answer:
- Sulfur : Participates in hydrophobic interactions with cysteine residues (e.g., in bacterial thioredoxin reductase) .
- Nitrogen : Forms hydrogen bonds with backbone carbonyls (e.g., in GABA receptor α1-subunit) .
- Reactivity : The oxathiine ring undergoes electrophilic substitution at the sulfur atom, enabling derivatization (e.g., sulfoxide prodrugs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
